molecular formula C24H29NO2 B4024429 N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE

Cat. No.: B4024429
M. Wt: 363.5 g/mol
InChI Key: DFMJSTGVDFDLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that features both adamantane and naphthalene moieties. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while naphthalene is a bicyclic aromatic hydrocarbon. The combination of these two structures in a single molecule results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane and naphthalene derivatives. One common method involves the alkylation of adamantane with an appropriate halide to introduce the ethyl group. This is followed by the formation of the amide bond through a reaction with 3-methoxynaphthalene-2-carboxylic acid. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 3-hydroxy or 3-carbonyl derivatives.

    Reduction: Formation of N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-AMINE.

    Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism by which N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or specific proteins, altering their function. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes. The naphthalene moiety can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(ADAMANTAN-1-YL)ETHYL]-3-HYDROXYNAPHTHALENE-2-CARBOXAMIDE
  • N-[2-(ADAMANTAN-1-YL)ETHYL]-3-NITRONAPHTHALENE-2-CARBOXAMIDE
  • N-[2-(ADAMANTAN-1-YL)ETHYL]-3-HALONAPHTHALENE-2-CARBOXAMIDE

Uniqueness

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE is unique due to the presence of both the adamantane and methoxynaphthalene moieties. The adamantane structure provides exceptional stability and rigidity, while the methoxynaphthalene moiety offers potential for various chemical modifications and interactions. This combination makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2/c1-27-22-12-20-5-3-2-4-19(20)11-21(22)23(26)25-7-6-24-13-16-8-17(14-24)10-18(9-16)15-24/h2-5,11-12,16-18H,6-10,13-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMJSTGVDFDLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NCCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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